2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
2-[4-(3-Fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide-derived acetamide compound characterized by a 3-fluoro-4-methoxybenzenesulfonamido group attached to a phenyl ring, which is further linked to an N-(2-methoxyethyl)acetamide moiety. The 2-methoxyethyl chain on the acetamide group may improve solubility and pharmacokinetic profiles compared to simpler alkyl substituents.
Properties
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-25-10-9-20-18(22)11-13-3-5-14(6-4-13)21-27(23,24)15-7-8-17(26-2)16(19)12-15/h3-8,12,21H,9-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNTZDGHKZKZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with 2-methoxyethylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzenesulfonic acid.
Reduction: Formation of 3-fluoro-4-methoxybenzenesulfinamide.
Substitution: Formation of 3-azido-4-methoxybenzenesulfonamide.
Scientific Research Applications
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and acetamide-based molecules. Below is a detailed comparison based on substituent effects, physical properties, and biological activity:
Substituent-Driven Structural Comparisons
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 3-fluoro group offers a balance of electronegativity and steric hindrance compared to the 3,4-dichloro substituents in , which may reduce metabolic stability.
- Methoxy Positioning : The 4-methoxy group in the target compound contrasts with the 2-methoxyethyl chain in , which likely enhances water solubility.
Biological Activity
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C17H21FN2O4S
- Molecular Weight : 368.4 g/mol
- CAS Number : 1421501-40-7
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the sulfonamide group is significant for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation and antimicrobial activity.
Antitumor Activity
Recent studies have focused on the antitumor potential of compounds similar to this compound. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against various cancer cell lines, including MDA-MB-468 (breast cancer) and HT29 (colon cancer). The results indicated that certain derivatives exhibited low micromolar growth inhibitory concentrations (GI50), suggesting a promising avenue for further exploration of this compound's antitumor properties .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against common pathogens. A related study demonstrated that methanolic extracts from plants containing similar structural motifs exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of traditional antibiotics, indicating the potential effectiveness of compounds like this compound in treating resistant infections .
Case Studies
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Case Study on Antitumor Activity :
- Objective : To evaluate the efficacy of synthesized derivatives on MDA-MB-468 cell lines.
- Findings : Compounds with similar structural features showed significant inhibition of cell proliferation with GI50 values less than 1 µM when combined with cytochrome P450 inducers, indicating enhanced bioactivation and efficacy .
- Case Study on Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
